L-Valine, N-(1-oxooctadecyl)-
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-methyl-2-(octadecanoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMISGYHBUSIB-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564256 | |
| Record name | N-Octadecanoyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14379-32-9 | |
| Record name | N-Octadecanoyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for L Valine, N 1 Oxooctadecyl and Analogues
N-Acylation Techniques for Amino Acid Functionalization
N-acylation is a crucial technique for modifying amino acids to create a diverse range of molecules, including lipoamino acids, which have applications as surfactants and in drug delivery. nih.govresearchgate.net The introduction of a long-chain fatty acid like stearic acid to L-valine significantly alters its physicochemical properties, imparting a lipophilic character to the otherwise hydrophilic amino acid.
Acylation of L-Valine Amino Group with Long-Chain Fatty Acids
The primary challenge in the acylation of L-valine is to selectively form the amide bond at the amino group without side reactions, such as esterification of the carboxylic acid group. Several strategies have been developed to address this.
Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide with the removal of water. While seemingly straightforward, this method often requires harsh conditions, such as high temperatures, which can lead to racemization of the chiral center in L-valine. However, advancements have been made to facilitate direct amidation under milder conditions. For instance, the use of catalysts like boric acid derivatives has been shown to promote the direct amidation of long-chain fatty acids. researchgate.net Another approach involves the use of reagents like methyltrimethoxysilane, which acts as an effective, inexpensive, and safe reagent for the direct amidation of carboxylic acids with amines. researchgate.net Enzymatic methods, utilizing enzymes such as aminoacylases, also offer a green and selective alternative for the N-acylation of amino acids in aqueous media. nih.govresearchgate.net
Table 1: Comparison of Direct Amidation Methods
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Thermal Amidation | None | High Temperature (>156°C) researchgate.net | No catalyst required | High energy consumption, risk of racemization |
| Boronic Acid Catalysis | 3,4,5-Trifluorophenylboronic acid researchgate.net | Shorter reaction time, economical temperature researchgate.net | Effective for long-chain fatty acids | Catalyst may be required |
| Silicon-based Reagents | Methyltrimethoxysilane (MTM) researchgate.net | Mild | Inexpensive, safe, simple workup researchgate.net | Stoichiometric reagent required |
| Enzymatic Acylation | Aminoacylases nih.govresearchgate.net | Aqueous media, mild pH and temperature | High selectivity, environmentally friendly nih.gov | Enzyme cost and stability can be a factor |
A widely used and efficient method for N-acylation involves the use of activated esters. In this approach, the carboxylic acid (stearic acid) is first converted into a more reactive form, an "active ester," which then readily reacts with the amino group of L-valine under mild conditions. researchgate.net N-hydroxysuccinimide (NHS) esters are particularly common for this purpose. nih.govchemicalbook.comthieme-connect.de The stearic acid is reacted with N-hydroxysuccinimide, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form the N-succinimidyl stearate. chemicalbook.com This stable intermediate can be isolated and then reacted with L-valine in a separate step to yield N-octadecanoyl-L-valine with high efficiency. nih.govcdnsciencepub.com This method offers good yields and minimizes side reactions. cdnsciencepub.com
Table 2: Key Features of Activated Ester Methodologies
| Activated Ester Type | Activating Agent | Key Advantages | Common Applications |
|---|---|---|---|
| N-Hydroxysuccinimide (NHS) esters | N-Hydroxysuccinimide (NHS) | Stable, good crystallizability, favorable reactivity chemicalbook.com | Peptide synthesis, bioconjugation chemicalbook.comthieme-connect.de |
| p-Nitrophenyl esters | p-Nitrophenol | Selective for amino groups at high pH | Selective acylation of lysine (B10760008) cdnsciencepub.com |
| Pentafluorophenyl (PFP) esters | Pentafluorophenol | Highly reactive | Solid-phase synthesis, automated synthesis arkat-usa.org |
Condensation reagents, also known as coupling agents, facilitate the direct formation of the amide bond between the carboxylic acid and the amine by activating the carboxyl group in situ. highfine.com Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are frequently employed for this purpose. The reaction typically involves mixing the L-valine, stearic acid, and the condensation reagent in a suitable anhydrous solvent. The carbodiimide (B86325) activates the carboxylic acid group of stearic acid, making it susceptible to nucleophilic attack by the amino group of L-valine. To suppress racemization and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. researchgate.net Other classes of condensation reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU), which are known for their high efficiency, especially in more challenging coupling reactions. arkat-usa.orghighfine.com
Table 3: Common Condensation Reagents for N-Acylation
| Reagent Class | Examples | Mechanism of Action | Key Considerations |
|---|---|---|---|
| Carbodiimides | DCC, EDCI | Forms an O-acylisourea intermediate | Byproduct (DCU) can be difficult to remove, potential for racemization |
| Phosphonium Salts | BOP, PyBOP arkat-usa.org | Forms an active ester in situ | High efficiency, suitable for solid-phase synthesis arkat-usa.org |
| Uronium Salts | HBTU, HATU highfine.com | Similar to phosphonium salts, forms active ester | Very active, often used for difficult couplings highfine.com |
Chemo- and Regioselectivity in N-Acylation Reactions
Achieving high chemo- and regioselectivity is paramount in the synthesis of N-octadecanoyl-L-valine. Chemoselectivity refers to the preferential reaction of the acylating agent with the amino group over other functional groups, primarily the carboxylic acid of L-valine. Regioselectivity, in this context, also pertains to the specific acylation of the α-amino group.
The protonation state of the functional groups of L-valine is a key determinant of selectivity. Under alkaline conditions (pH 9-11), the amino group is deprotonated and thus highly nucleophilic, favoring N-acylation. google.com Conversely, under acidic conditions, the amino group is protonated (–NH3+), rendering it non-nucleophilic, which can be exploited to achieve selective O-acylation if other nucleophiles are present. beilstein-journals.org
The choice of synthetic method also plays a crucial role. Activated ester methods, for example, are known for their high selectivity towards amino groups. cdnsciencepub.com Similarly, enzymatic methods using aminoacylases can offer exquisite selectivity for the N-acylation of the α-amino group of amino acids. nih.govresearchgate.net In contrast, methods requiring harsh conditions, such as high-temperature direct amidation without a catalyst, may lead to a loss of selectivity and potential side reactions.
Solid-Phase Synthesis Protocols for N-Acylated Peptides Incorporating L-Valine Derivatives
Solid-phase peptide synthesis (SPPS) provides a powerful platform for the construction of peptides containing N-acylated amino acid residues. researchgate.net In this methodology, the peptide is assembled sequentially while being anchored to an insoluble polymer support (resin). arkat-usa.org
To incorporate N-octadecanoyl-L-valine into a peptide sequence using SPPS, the pre-synthesized N-octadecanoyl-L-valine can be used as a building block. The general protocol would involve:
Resin Preparation: A suitable resin, often pre-loaded with the first amino acid of the desired peptide sequence, is used.
Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like DMF, to expose a free amino group. google.com
Coupling: The N-octadecanoyl-L-valine, with its carboxyl group activated by a coupling reagent (e.g., HBTU, HATU) and an additive (e.g., HOBt), is then introduced to the resin. arkat-usa.org The activated carboxyl group of N-octadecanoyl-L-valine reacts with the free amino group on the resin-bound peptide to form a new peptide bond.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
Iteration: The deprotection and coupling steps are repeated with subsequent amino acids to elongate the peptide chain.
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and any side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
This solid-phase approach offers significant advantages, including the ease of purification at each step (by simple filtration and washing of the resin) and the potential for automation, making it highly efficient for the synthesis of complex N-acylated peptides. arkat-usa.orgresearchgate.net
Liquid-Phase Synthesis Approaches for N-Acylated L-Valine Compounds
Liquid-phase synthesis remains a cornerstone for the production of N-acylated L-valine compounds. These methods are well-established and offer versatility in reagent choice and reaction conditions. Key approaches include the Schotten-Baumann reaction, direct condensation, and coupling agent-mediated amidation.
Schotten-Baumann Reaction
A widely utilized method for N-acylation is the Schotten-Baumann reaction. This process involves the reaction of an amino acid with an acyl chloride under basic conditions. For the synthesis of L-Valine, N-(1-oxooctadecyl)-, L-valine is typically dissolved in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the amino group, enhancing its nucleophilicity. mdpi.commdpi.com Subsequently, octadecanoyl chloride (stearoyl chloride), often in an organic solvent, is added to the mixture. The reaction proceeds via nucleophilic acyl substitution to form the amide bond. For instance, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, an analogue, was achieved with a high yield of 94% by reacting L-valine with the corresponding acyl chloride in dichloromethane (B109758) at room temperature. mdpi.com While effective, this method can be expensive and generates a significant amount of salt by-product. google.com
A similar procedure involves reacting L-alanine with octadecanoyl chloride in anhydrous pyridine, which acts as both the base and solvent, followed by heating to reflux for several hours. acs.org This highlights the adaptability of the general principle to different solvents and basic conditions.
Coupling Agent-Mediated Synthesis
Another prevalent liquid-phase approach involves the direct coupling of a carboxylic acid (stearic acid) with L-valine using a dehydrating or coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed. researchgate.net The synthesis typically involves activating the carboxylic acid with the carbodiimide, often in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (HOBt), in an anhydrous organic solvent to form a highly reactive O-acylisourea intermediate. researchgate.net The amino acid, L-valine, is then added, and its amino group attacks the activated intermediate to form the desired N-acylated product. A key advantage is the use of the fatty acid directly, avoiding the need to prepare the more reactive acyl chloride. Purification often requires chromatography to remove the urea (B33335) by-product (e.g., dicyclohexylurea, DCU) and any unreacted starting materials.
Other Liquid-Phase Methods
Alternative liquid-phase strategies have also been explored. One such method is the direct thermal condensation of fatty acids with amino acid salts at high temperatures (above 170°C). researchgate.net However, these high temperatures can lead to the formation of colored impurities and side products, affecting the purity of the final compound. google.comresearchgate.net Another process involves reacting fatty acid methyl esters with amino acid salts in the presence of an alkoxide catalyst at elevated pressure. google.com This approach aims to improve conversion rates and yield while utilizing readily available fatty acid esters as the acyl source. google.com
Green Chemistry Principles in the Synthesis of N-Acylated L-Valine Derivatives
In response to the growing need for sustainable manufacturing, green chemistry principles are increasingly being applied to the synthesis of N-acylated amino acids. These approaches prioritize mild reaction conditions, reduced waste, and the use of renewable resources and environmentally benign catalysts.
Enzymatic Synthesis
A leading green alternative to traditional chemical methods is enzymatic synthesis. This approach utilizes enzymes, typically lipases, as catalysts for the acylation reaction. researchgate.net Lipases are effective in non-aqueous or low-water environments and can catalyze the formation of amide bonds between a fatty acid or its ester and an amino acid. google.com For example, the synthesis of N-decanoyl alanine (B10760859) amide and N-decanoyl phenyl glycine (B1666218) amide has been successfully demonstrated using an immobilized lipase (B570770) from Candida antarctica. google.com The reaction can be performed by reacting the amino acid amide directly with the fatty acid at moderate temperatures (e.g., 70°C). google.com
The primary advantages of enzymatic synthesis are the exceptionally mild reaction conditions, high selectivity (including stereoselectivity), and the avoidance of harsh reagents and hazardous waste streams, making the process green and non-polluting. researchgate.net However, challenges such as lower reaction rates, higher cost of enzymes, and potential for enzyme inactivation have historically limited large-scale industrial applications. researchgate.net
Sustainable Feedstocks and Processes
The principles of green chemistry also extend to the choice of starting materials. The L-valine used in these syntheses can be produced via fermentation, a sustainable method that utilizes renewable resources. evonik.com This biological production route offers a lower environmental footprint compared to classical chemical synthesis. cjbio.net
Furthermore, efforts to make traditional chemical routes greener include the development of continuous-flow processes. Continuous synthesis, as opposed to batch processing, can offer better control over reaction parameters like pH and temperature, potentially reducing side reactions and improving efficiency. google.com For instance, a continuous process for the Schotten-Baumann reaction has been developed to minimize the hydrolysis of the acid chloride, a common side reaction that reduces yield and generates waste. google.com
Biochemical Transformation and Enzymatic Studies of L Valine, N 1 Oxooctadecyl in Vitro Focus
Enzymatic Hydrolysis and Amidation Mechanisms of N-Acylated Amino Acids
N-acylated amino acids, including L-Valine, N-(1-oxooctadecyl)-, are subject to enzymatic modifications, primarily through hydrolysis and amidation reactions. These processes are crucial for the regulation of their biological activity and metabolic fate.
Characterization of Enzymes Interacting with N-Acyl-L-Valine Substrates
A variety of enzymes, broadly classified as hydrolases, are capable of acting on N-acyl-L-valine substrates. These enzymes exhibit specificity towards the amide bond, cleaving it to release the free amino acid and the corresponding fatty acid.
Aminoacylases (EC 3.5.1.14): These enzymes, also known as N-acyl-L-amino acid amidohydrolases, are key players in the hydrolysis of N-acylated amino acids. wikipedia.org They belong to the family of hydrolases that act on carbon-nitrogen bonds other than peptide bonds. wikipedia.org Acylase I, for instance, has been shown to hydrolyze various N-acyl amino acids. tandfonline.com Studies have demonstrated the stereoselective cleavage of N-(methoxycarbonyl)-DL-valine and N-(ethoxycarbonyl)-DL-valine to yield L-valine by acylases. popline.org The substrate specificity of aminoacylases can be influenced by the nature of the acyl group and the amino acid residue. tandfonline.com For example, the aminoacylases from Streptomyces ambofaciens have been shown to catalyze the acylation of L-valine, among other amino acids. nih.gov
Fatty Acid Amide Hydrolase (FAAH): FAAH is another significant enzyme involved in the degradation of N-acylamides. hmdb.ca It catalyzes the hydrolysis of these compounds into fatty acids and biogenic amines. hmdb.ca While its substrate scope is more restricted compared to other enzymes, it has been identified as an intracellular N-acyl amino acid hydrolase. elifesciences.org
Peptidase M20 Domain Containing 1 (PM20D1): This circulating enzyme is unique in its ability to catalyze both the synthesis and hydrolysis of a wide range of N-acyl amino acids. hmdb.cawikipedia.org In vitro studies have confirmed its bidirectional activity, making it a key regulator of N-acyl amino acid levels. elifesciences.org
N-Acetyltransferase Enzymes (NATs): While primarily known for protein acetylation, NATs can also be involved in the N-acetylation of free amino acids. hmdb.ca These enzymes, such as the NatA complex, exhibit specificity determined by the N-terminal residues of their target proteins. hmdb.ca
The table below summarizes the key enzymes and their roles in the metabolism of N-acyl-L-valine and related compounds.
| Enzyme | EC Number | Family | Function | Substrate Examples |
| Aminoacylase (B1246476) I | 3.5.1.14 | Hydrolase | Hydrolysis of N-acyl-L-amino acids | N-acetyl-DL-methionine, N-acetyl-DL-valine |
| Fatty Acid Amide Hydrolase (FAAH) | 3.5.1.119 | Hydrolase | Hydrolysis of fatty acid amides | Anandamide, N-arachidonoyl glycine (B1666218) |
| PM20D1 | - | Peptidase | Bidirectional synthesis and hydrolysis of N-acyl amino acids | Various N-acyl amino acids |
| N-Acetyltransferases (NATs) | - | Transferase | Acetylation of N-terminal amino acids and free amino acids | Peptides with small N-terminal residues (A, S, T, C, V, G) |
Kinetics of Enzymatic Reactions Involving N-Acylated L-Valine
The enzymatic hydrolysis of N-acylated L-valine generally follows Michaelis-Menten kinetics, allowing for the determination of key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). wikipedia.org The rate-limiting step in the catalytic mechanism of aminoacylase is the nucleophilic attack by water. wikipedia.org
A study on the enzymatic hydrolysis of N-(methoxycarbonyl)-DL-alanine by hog kidney acylase determined a Km value of 8.2 mM. popline.org For acetylcholinesterase, the Km value for the same substrate was found to be 68 mM. popline.org The kinetic study of α-lauroyl-lysine synthesis catalyzed by S. ambofaciens aminoacylases showed a Vmax of 3.7 mM/h and a Km of 76 mM for lysine (B10760008). nih.gov This study also revealed an inhibitory effect of lauric acid on the reaction, with a Ki of 70 mM. nih.gov
The pH and temperature significantly influence the reaction rates. For instance, the hydrolysis of N-acetyl-L-tryptophan ethyl ester by α-chymotrypsin shows a bell-shaped pH-rate profile for the acylation step and a sigmoid profile for the deacylation step. annualreviews.org
The table below presents kinetic data for enzymes acting on N-acylated amino acid substrates.
| Enzyme | Substrate | Km (mM) | Vmax (mM/h) | Optimal pH |
| Hog Kidney Acylase | N-(methoxycarbonyl)-DL-alanine | 8.2 | - | 7.5 |
| Acetylcholinesterase | N-(methoxycarbonyl)-DL-alanine | 68 | - | 7.5-8.0 |
| S. ambofaciens Aminoacylases | Lysine (for acylation) | 76 | 3.7 | - |
Metabolic Fates of N-Acylated Amino Acids in Model Biochemical Systems (Excluding In Vivo Animal and Human Metabolism)
In vitro biochemical systems provide a controlled environment to study the metabolic transformations of N-acylated amino acids like L-Valine, N-(1-oxooctadecyl)-. These systems reveal potential pathways and enzymatic activities that may be relevant in more complex biological contexts.
The primary metabolic fate of N-acylated amino acids in these systems is hydrolysis, catalyzed by enzymes such as aminoacylases and FAAH, leading to the release of the constituent fatty acid and amino acid. wikipedia.orghmdb.ca These products can then enter various metabolic pathways. The released L-valine, for example, can be utilized for protein synthesis or catabolized for energy.
Conversely, the reverse reaction, enzymatic amidation, can also occur. For instance, PM20D1 can synthesize N-acyl amino acids from free fatty acids and amino acids. elifesciences.org Similarly, some acylases have been shown to catalyze the formation of amides from amino acids and various carboxylic acids. rsc.org This synthetic capability is being explored for the biotechnological production of N-acyl-amino acid surfactants. nih.gov
In microbial systems, N-acyl-amino acid synthetases (NASs) have been identified that can produce N-acyl amino acids from ACP-activated fatty acids. nih.gov The expression of these enzymes in host organisms like E. coli allows for the in vitro biotransformation and production of specific N-acyl amino acids. nih.gov
Role of Acyl-Amino Acid Synthetases in L-Valine Acylation Pathways (e.g., in Microorganisms for In Vitro Biotransformation)
Acyl-amino acid synthetases play a pivotal role in the biosynthesis of N-acylated amino acids, including those involving L-valine, particularly in microbial systems. These enzymes catalyze the formation of an amide bond between a fatty acid and an amino acid.
One major class of enzymes involved in this process is the ANL superfamily of adenylating enzymes, which includes acyl-CoA synthetases and the adenylation domains of non-ribosomal peptide synthetases (NRPSs). nih.gov These enzymes activate a carboxylate substrate by reacting it with ATP to form an acyl-adenylate intermediate. nih.gov This activated intermediate can then react with an amino acid to form the N-acyl amino acid.
In microorganisms, N-acyl-amino acid synthetases (NASs) with varying substrate selectivities have been discovered through metagenomic approaches. nih.gov The heterologous expression of these enzymes in hosts like E. coli has been utilized for the production of specific N-acyl amino acids. nih.govgoogle.com For example, a patent describes a cell expressing a recombinant amino acid-N-acyl-transferase and an acyl-CoA synthetase for the production of acyl amino acids. google.com
The aminoacylases from Streptomyces ambofaciens have demonstrated the ability to catalyze the acylation of L-valine with undecylenoic acid in an aqueous medium. nih.gov The efficiency of this reaction was found to be dependent on the nature of both the amino acid and the fatty acid acyl donor. nih.gov
The development of whole-cell biocatalysts expressing these synthetases offers a promising "green" alternative to chemical synthesis for the production of N-acyl amino acids. nih.gov
Structure Activity Relationships Sar in L Valine, N 1 Oxooctadecyl Analogues for Non Clinical Applications
Influence of N-Acyl Chain Structural Variations on Molecular Behavior
The N-acyl chain is a primary determinant of the hydrophobic character of N-acyl amino acids, profoundly influencing their self-assembly, interfacial properties, and interactions with other molecules. ub.eduacademie-sciences.fr Variations in chain length, saturation, and branching patterns allow for the precise modulation of these behaviors.
Impact of Chain Length and Saturation
The length and degree of saturation of the N-acyl chain are critical factors governing the properties of L-Valine, N-(1-oxooctadecyl)- analogues. The octadecyl (C18) chain of the parent compound imparts a high degree of lipophilicity.
Key Research Findings:
Chain Length: In series of N-acyl amino acids, increasing the alkyl chain length generally leads to a decrease in the critical micelle concentration (cmc), indicating a greater tendency for self-assembly in aqueous solutions. ub.edu For instance, the cmc for phenylalanine-based surfactants decreased linearly as the alkyl chain lengthened from C7 to C19. ub.edu Longer chains also increase the melting point and reduce solubility in polar solvents. This trend is a direct consequence of the enhanced hydrophobic interactions between the longer alkyl chains.
Saturation: The presence of double bonds in the acyl chain disrupts the packing of the molecules in aggregates, leading to increased fluidity. acs.org Saturated chains, like the stearoyl group, allow for tighter packing, resulting in more ordered and stable structures, such as those found in lipid bilayers. acs.org This difference in packing efficiency affects the physical state of the lipids and their interaction with other molecules. acs.org For example, under high packing pressure, the area per molecule for a lipid with saturated chains (DPPG) is significantly smaller than for one with unsaturated chains (POPG). acs.org
| N-Acyl Amino Acid Derivative | Acyl Chain Length | Critical Micelle Concentration (cmc) | Key Property Change with Increased Length |
|---|---|---|---|
| N-Heptanoyl-Phenylalanine | C7 | 3.9 mM | Decreased cmc, Increased Lipophilicity |
| N-Nonadecanoyl-Phenylalanine | C19 | 0.007 mM | |
| N-Palmitoyl-D-Valine | C16 | Higher than C18 analogue | Increased Melting Point, Decreased Aqueous Solubility |
| N-Octadecanoyl-D-Valine | C18 | Lower than C16 analogue |
Role of Branched Chains and Cyclic Moieties
Introducing branching or cyclic structures into the N-acyl chain can significantly alter the molecular geometry and, consequently, the macroscopic properties of the resulting compounds.
Key Research Findings:
Branched Chains: Branched-chain fatty acids, such as iso-fatty acids, are found in various biological systems and can be incorporated into N-acyl amino acids. cocukmetabolizma.compnas.org This branching disrupts the linear packing of the acyl chains, which can lower the melting point and increase the fluidity of aggregates compared to their straight-chain counterparts. In some biological contexts, specific branched-chain fatty acids are preferentially used for the acylation of certain amino acids. pnas.org For example, lysine (B10760008) residues are predominantly acylated with iso-C15:0 and iso-C17:0. pnas.org
Cyclic Moieties: The incorporation of cyclic structures, such as isoindoline, into the N-acyl amino acid backbone has been explored to create analogues with enhanced stability. nomuraresearchgroup.com These cyclic structures can impart conformational rigidity and may protect the amide bond from enzymatic hydrolysis. nomuraresearchgroup.com For example, isoindoline-1-carboxylate head groups in N-acyl amino acid analogues have been shown to be resistant to degradation by the enzyme PM20D1. nomuraresearchgroup.com
Stereochemical Determinants of L-Valine Chirality on Derivative Functionality
The stereochemistry of the amino acid headgroup is a crucial factor in determining the functionality of N-acyl amino acid derivatives. The natural L-configuration of valine can lead to different properties compared to its D-enantiomer, particularly in biological or chiral environments.
Key Research Findings:
Enzymatic Stability: Derivatives based on D-amino acids, such as N-Octadecanoyl-D-valine, may exhibit greater resistance to enzymatic degradation in biological systems compared to their L-isomers. This increased stability is because many proteases and amidases are stereospecific for L-amino acids.
Self-Assembly and Monolayer Formation: The chirality of the amino acid can influence the morphology of condensed-phase domains in Langmuir monolayers. acs.org Monolayers of pure L-enantiomers often exhibit different packing and domain shapes compared to racemic mixtures. For instance, in N-hexadecanoyl alanine (B10760859), the L-enantiomer forms crystal platelets, while the racemic mixture shows irregular, fractal-like domains. acs.org
Selective Cell Growth: In cell culture applications, the substitution of L-valine with D-valine in the medium can selectively inhibit the growth of fibroblasts, which lack the D-amino acid oxidase necessary to convert D-valine to the essential L-enantiomer. nih.gov This allows for the preferential growth of epithelial cells that do possess this enzyme. nih.gov
| Property | L-Valine Derivative (e.g., N-Stearoyl-L-valine) | D-Valine Derivative (e.g., N-Stearoyl-D-valine) | Reference |
|---|---|---|---|
| Enzymatic Degradation | More readily metabolized | More resistant to enzymatic degradation | |
| Monolayer Morphology | Can form specific chiral domain shapes (e.g., dendritic) | Racemic mixtures often form different, less ordered structures | acs.org |
| Cell Culture Selectivity | Supports growth of most cell types | Selectively inhibits fibroblast growth | nih.gov |
Effects of Valine Side Chain Modifications on Derivative Properties
The isopropyl side chain of valine is a key structural feature that contributes to its hydrophobic nature and steric bulk. nih.gov Modifying this side chain can lead to significant changes in the properties and applications of the resulting N-acyl derivatives.
Key Research Findings:
Steric Effects: The branched nature of the valine side chain influences the stability of the acyl linkage. jefferson.edu Compared to amino acids with less bulky side chains like alanine, the isopropyl group of valine can sterically hinder the approach of reactants, potentially affecting reaction rates at the alpha-carbon. jefferson.eduscispace.com Replacing valine with an amino acid with a smaller side chain, such as alanine, removes a branched methyl group, which can alter steric interactions with other molecules.
Hydrophobicity and Protein Folding: The hydrophobic isopropyl group of valine plays a role in stabilizing the internal core of proteins by avoiding contact with water. In the context of N-acyl valine derivatives, modifications to this side chain that alter its hydrophobicity would be expected to impact self-assembly behavior and interactions with lipid membranes.
Analogue Synthesis: Synthetic strategies have been developed to create valine derivatives with modified side chains for various applications. For example, replacing the isopropyl group with other functionalities can be used to develop novel compounds with specific biological activities or material properties. researchgate.netmdpi.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and In Silico Studies
Quantitative Structure-Activity Relationship (QSAR) and other in silico methods are powerful tools for understanding and predicting the properties of N-acyl amino acids, including L-Valine, N-(1-oxooctadecyl)- and its analogues. jocpr.comnih.govnih.gov These computational approaches correlate structural features with specific activities, guiding the design of new molecules with desired functionalities. dergipark.org.tr
Ligand-Based and Structure-Based Design Principles
Both ligand-based and structure-based design strategies are employed in the study of N-acyl amino acids.
Ligand-Based Design: This approach focuses on a series of molecules with known activities to build a predictive model. jocpr.comnih.gov For N-acyl amino acids, QSAR models have been developed by correlating physicochemical descriptors—such as molecular weight, lipophilicity (LogP), and solvent-accessible surface area—with observed activities like antimicrobial efficacy or enzyme inhibition. jocpr.comdergipark.org.tr Multiple Linear Regression (MLR) is a common statistical method used to derive these QSAR models. jocpr.com These models can then be used to predict the activity of newly designed compounds. jocpr.com
Structure-Based Design: When the three-dimensional structure of a target protein is known, structure-based design can be used to create ligands that fit into a specific binding site. acs.orgmdpi.com For N-acyl amino acids that interact with enzymes or receptors, molecular docking simulations can predict the binding affinity and orientation of different analogues. acs.org This allows for the rational design of modifications to the acyl chain or amino acid headgroup to improve binding and selectivity. For example, introducing a positively charged amino acid into a peptide inhibitor was guided by docking studies to create favorable electrostatic interactions with the target enzyme. acs.org
| Descriptor Type | Examples | Influence on Molecular Behavior | Reference |
|---|---|---|---|
| Topological/Steric | Molecular Weight, Molar Volume, Parachor | Relates to size, shape, and steric interactions. | jocpr.com |
| Electronic | HOMO/LUMO energies, Partial Charges | Describes electronic distribution and reactivity. | jocpr.comnih.gov |
| Lipophilic | LogP | Quantifies hydrophobicity and membrane permeability. | jocpr.com |
| Thermodynamic | Conformation Minimum Energy | Indicates the stability of different molecular conformations. | jocpr.com |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to investigate the structure-activity relationships (SAR) of L-Valine, N-(1-oxooctadecyl)- and its analogues. These methods provide insights into the binding modes and interactions of these molecules with their biological targets at an atomic level, helping to rationalize their biological activity and guide the design of new, more potent compounds.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For N-acyl-L-valine derivatives, docking studies can elucidate how modifications to the acyl chain or the valine moiety affect binding affinity and selectivity. For instance, simulations can reveal key hydrogen bonds, hydrophobic interactions, and steric clashes between the ligand and the active site of an enzyme. This information is crucial for understanding why certain analogues exhibit higher or lower activity.
Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. bonvinlab.org MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent. bonvinlab.org These simulations can assess the stability of the predicted binding pose, identify conformational changes in the protein upon ligand binding, and calculate binding free energies. Parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (rGyr), and solvent accessible surface area (SASA) are analyzed to evaluate the stability and dynamics of the complex. bohrium.com
For example, in the study of potential inhibitors for enzymes like acetohydroxyacid synthase (AHAS), which is involved in the biosynthesis of branched-chain amino acids such as L-valine, molecular docking and MD simulations have been instrumental. bohrium.com By simulating the interaction of various inhibitors with the AHAS active site, researchers can identify crucial interactions, such as those involving heterocyclic rings, that are essential for potent binding. bohrium.com The persistence of these interactions throughout the simulation time indicates the strength and stability of the binding. bohrium.com
Interactive Data Table: Key Parameters in Molecular Simulations of N-Acyl-L-Valine Analogues
| Simulation Parameter | Description | Significance for SAR |
| Docking Score | A scoring function's estimate of the binding affinity between the ligand and the receptor. | Higher (more negative) scores generally indicate stronger predicted binding, guiding the selection of promising analogues. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | Reveals specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are critical for activity. |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the complex over time, compared to a reference structure. | A stable RMSD suggests that the ligand remains securely bound in its predicted pose throughout the simulation. |
| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual amino acid residues in the protein. | Highlights flexible regions of the protein that may be important for ligand binding and conformational changes. |
| Binding Free Energy (e.g., MM-GBSA) | A more accurate estimation of the binding affinity that considers various energetic contributions. | Provides a quantitative measure to rank and compare the binding strengths of different analogues. |
Chemical Biology Aspects of Prodrug Design Incorporating N-Acyl-L-Valine (Focus on Chemical Transformation and Release Mechanisms)
The incorporation of N-acyl-L-valine moieties into drug molecules is a well-established prodrug strategy aimed at improving their physicochemical and pharmacokinetic properties. mdpi.com Prodrugs are inactive derivatives of a parent drug that undergo chemical or enzymatic transformation in the body to release the active compound. researchgate.net This approach can enhance solubility, permeability, and bioavailability. researchgate.net
The chemical transformation and release mechanisms of N-acyl-L-valine prodrugs are central to their design and efficacy. The L-valine component is often utilized to target specific amino acid transporters, such as the human intestinal peptide transporter hPEPT1, thereby increasing intestinal absorption. nih.gov The N-acyl group, such as the 1-oxooctadecyl chain, significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
The primary release mechanism for N-acyl-L-valine prodrugs is enzymatic hydrolysis. Esterases and amidases present in the plasma, liver, and other tissues can cleave the ester or amide bond linking the N-acyl-L-valine promoiety to the parent drug. For example, valacyclovir (B1662844), the L-valyl ester prodrug of acyclovir (B1169), is rapidly hydrolyzed by esterases after absorption to release acyclovir and the natural amino acid L-valine. nih.gov This bioconversion is a critical step for the prodrug to exert its therapeutic effect. mdpi.com
In some cases, the release can be a multi-step process. For instance, a prodrug might first be hydrolyzed by an esterase to remove the acyl group, followed by another enzymatic cleavage to release the parent drug. The rate of these transformations can be modulated by altering the structure of the promoiety. For example, the length and branching of the N-acyl chain can influence the rate of enzymatic cleavage, thereby controlling the release kinetics of the active drug.
Another interesting release mechanism involves a pH-dependent intramolecular acyl migration. nih.gov In this scenario, a change in pH can trigger a chemical rearrangement that leads to the release of the parent drug. This strategy can be exploited to achieve targeted drug release in specific tissues or cellular compartments with different pH environments.
Interactive Data Table: Prodrug Strategies with N-Acyl-L-Valine and Release Mechanisms
| Prodrug Strategy | Chemical Transformation | Release Mechanism | Key Enzymes/Conditions | Desired Outcome |
| L-valyl ester prodrugs | Hydrolysis of the ester bond linking L-valine to the parent drug. | Enzymatic cleavage. mdpi.com | Esterases (e.g., valacyclovir hydrolase). researchgate.net | Increased oral bioavailability via hPEPT1 transport. nih.gov |
| N-acylated amino acid prodrugs | Hydrolysis of the amide bond of the N-acyl-L-valine moiety. | Enzymatic cleavage. | Amidases, proteases. | Enhanced lipophilicity and membrane permeability. |
| pH-sensitive prodrugs | Intramolecular acyl migration triggered by a change in pH. | Chemical rearrangement. nih.gov | Specific pH environments (e.g., pH 7.4). nih.gov | Targeted drug release at the site of action. |
| Disulfide-linked prodrugs | Reduction of a disulfide bond. | Enzymatic reduction. | Glutathione (B108866). nih.gov | Targeted release in environments with high glutathione levels (e.g., cancer cells). nih.gov |
Advanced Analytical Methodologies for Characterization of L Valine, N 1 Oxooctadecyl and Its Assemblies
Spectroscopic Techniques for Structural Elucidation and Conformation Analysis
A combination of spectroscopic methods is indispensable for the detailed structural and conformational analysis of L-Valine, N-(1-oxooctadecyl)-. These techniques probe the molecule at an atomic and molecular level, revealing its connectivity, functional groups, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the chemical structure of organic molecules. researchgate.netnih.gov For L-Valine, N-(1-oxooctadecyl)-, 1D NMR experiments like ¹H and ¹³C NMR provide fundamental information about the number and electronic environment of protons and carbon atoms, respectively. researchgate.netegyankosh.ac.in 2D NMR experiments, such as COSY and HSQC, are employed to establish connectivity between adjacent protons and between protons and their directly attached carbons, which is crucial for assigning the complex spin systems within the valine and octadecyl moieties. researchgate.net The chemical shifts in the ¹H NMR spectrum are indicative of the specific protons in the molecule; for instance, the amide proton (N-H) will have a characteristic shift, as will the α-proton of the valine residue and the various methylene (B1212753) groups of the long alkyl chain. researchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. egyankosh.ac.inmedistra.ac.id The IR spectrum of L-Valine, N-(1-oxooctadecyl)- would exhibit characteristic absorption bands. Key expected vibrations include:
N-H stretching of the amide group.
C=O stretching of the amide I band.
N-H bending of the amide II band.
C=O stretching of the carboxylic acid.
O-H stretching of the carboxylic acid.
C-H stretching of the alkyl chain.
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. egyankosh.ac.inmedistra.ac.id High-resolution mass spectrometry (HRMS) can determine the accurate mass, allowing for the confirmation of the molecular formula (C₂₃H₄₅NO₃). chromatographyonline.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing the loss of specific fragments, such as the valine or octadecyl group. nih.govku.edu
Circular Dichroism (CD) Spectroscopy is a powerful tool for analyzing the secondary structure and conformation of chiral molecules like L-Valine, N-(1-oxooctadecyl)- in solution. wiley.comunits.it The far-UV CD spectrum (typically 190-250 nm) is sensitive to the conformation of the peptide backbone. unito.it For self-assembled structures, such as those that might be formed by this amphiphilic molecule, CD can reveal the presence of ordered secondary structures like β-sheets or α-helices within the assembly. units.it The near-UV CD spectrum (250-320 nm) can provide information on the local environment of aromatic amino acids, though this is not directly applicable to L-valine which is non-aromatic. univr.it Changes in the CD spectrum as a function of concentration, temperature, or solvent can be used to monitor conformational changes and self-assembly processes. unito.it
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating L-Valine, N-(1-oxooctadecyl)- from reaction mixtures, byproducts, and impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and purity analysis of N-acyl amino acids. researchgate.netmdpi.comeuropa.eu Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is well-suited for separating this amphiphilic molecule. chromatographyonline.com A gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve good resolution of the target compound from any starting materials or side products. researchgate.netmdpi.com Purity is typically assessed by integrating the peak area of the compound in the chromatogram, often using a UV detector set at a wavelength where the amide or carboxyl group absorbs. europa.eu
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of amino acids, but it requires chemical derivatization to make the analyte volatile and thermally stable. nist.govnih.gov For L-Valine, N-(1-oxooctadecyl)-, derivatization of the carboxylic acid group to an ester (e.g., a methyl ester) would be necessary. nih.gov While powerful for separating and identifying volatile compounds, the need for derivatization adds a step to the workflow and may not be the preferred method for a molecule of this size and functionality compared to LC-MS. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry, making it a highly sensitive and specific technique for the analysis of compounds like L-Valine, N-(1-oxooctadecyl)-. chumontreal.qc.calcms.cz This method allows for the direct analysis of the compound without derivatization. chumontreal.qc.ca It is particularly useful for identifying and quantifying the main product, as well as any impurities or degradation products, by their mass-to-charge ratio (m/z). chromatographyonline.comresearchgate.netmdpi.com LC-MS is considered a cornerstone for purity and stability testing of complex molecules. chromatographyonline.com
| Technique | Principle | Application for L-Valine, N-(1-oxooctadecyl)- |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Purification from reaction mixtures, assessment of purity. europa.eu |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Analysis of derivatized compound for identification and quantification. nih.govnih.gov |
| LC-MS | HPLC separation coupled with mass spectrometric detection. | Highly specific identification and quantification of the compound and its impurities. chumontreal.qc.calcms.cz |
Advanced Microscopy for Supramolecular Assembly Characterization
The amphiphilic nature of L-Valine, N-(1-oxooctadecyl)-, with its polar amino acid headgroup and nonpolar lipid tail, predisposes it to self-assemble into various supramolecular structures in aqueous environments. Advanced microscopy techniques are crucial for visualizing these nanoscale assemblies. acs.org
Atomic Force Microscopy (AFM) provides three-dimensional topographical information of the assembled structures on a surface. nih.gov It can be used to measure the height, width, and morphology of individual assemblies, such as fibrils or flat sheets, with sub-nanometer resolution. um.edu.mo
Cryogenic Electron Microscopy (Cryo-EM) is a powerful technique for visualizing biological macromolecules and their assemblies in a near-native, hydrated state. nih.gov By rapidly freezing the sample, it prevents the formation of ice crystals and preserves the delicate supramolecular structures. nih.gov Cryo-EM can provide high-resolution structural details of the assemblies formed by L-Valine, N-(1-oxooctadecyl)-, offering insights into their packing and organization that are inaccessible by other microscopy methods. um.edu.mo
Isotopic Labeling Strategies for Elucidating Reaction Mechanisms and Pathways
Isotopic labeling is a sophisticated strategy used to trace the fate of atoms through reaction pathways and to aid in structural elucidation. beilstein-journals.org By replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ²H for ¹H, or ¹⁵N for ¹⁴N), one can follow their incorporation and transformation using techniques like NMR and mass spectrometry. nih.gov
For L-Valine, N-(1-oxooctadecyl)-, ¹³C labeling of the valine or the octadecyl chain could be used to study its biosynthesis or degradation pathways. In NMR spectroscopy, the presence of a ¹³C label can simplify complex spectra and help in signal assignment. nih.govnih.gov For example, labeling the carbonyl carbon of the octadecyl group would allow for easy tracking of this specific position in ¹³C NMR.
Deuterium (²H) labeling can be used to probe reaction mechanisms. rsc.org For instance, if the synthesis of L-Valine, N-(1-oxooctadecyl)- involves a step where a proton is removed from a specific position, using a deuterated precursor would result in a kinetic isotope effect, providing evidence for that mechanistic step. In NMR, the absence of a signal at a deuterated position in the ¹H spectrum confirms the location of the label. beilstein-journals.org
Isotopic labeling is also invaluable in mass spectrometry, as the mass of the labeled compound will be shifted by the mass difference of the isotopes. This allows for the clear differentiation between labeled and unlabeled species in complex mixtures. biorxiv.org
| Isotope | Application | Detection Method |
| ¹³C | Tracing metabolic pathways, aiding in NMR signal assignment. nih.gov | NMR, Mass Spectrometry |
| ²H | Probing reaction mechanisms via kinetic isotope effects. rsc.org | NMR, Mass Spectrometry |
| ¹⁵N | Labeling the amide nitrogen for specific NMR studies. nih.gov | NMR, Mass Spectrometry |
Calorimetric and Thermodynamic Characterization of Self-Assembly
The self-assembly of amphiphilic molecules like L-Valine, N-(1-oxooctadecyl)- is governed by thermodynamic principles. Calorimetric techniques directly measure the heat changes associated with these processes, providing a complete thermodynamic profile. nih.gov
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying binding interactions and self-assembly. nih.govnih.gov In the context of L-Valine, N-(1-oxooctadecyl)-, ITC can be used to determine the critical micelle concentration (CMC), which is the concentration at which the molecules begin to form micelles or other aggregates. nih.gov By measuring the heat evolved or absorbed as the concentration of the amphiphile is increased, ITC can provide the enthalpy (ΔH) and entropy (ΔS) of micellization, as well as the Gibbs free energy (ΔG) and the aggregation number. nih.govnih.gov This provides a comprehensive understanding of the driving forces behind the self-assembly process, whether it is enthalpically or entropically driven. nih.gov
Differential Scanning Calorimetry (DSC) is used to study the thermal properties of materials, including phase transitions. nasa.gov For L-Valine, N-(1-oxooctadecyl)-, DSC can be used to investigate the thermotropic phase behavior of its hydrated assemblies. nih.govcore.ac.uk It can detect the temperature and enthalpy of phase transitions, such as the gel-to-liquid crystalline phase transition, which is characteristic of lipid assemblies. nih.govmdpi.com This information is crucial for understanding the stability and fluidity of the supramolecular structures at different temperatures. researchgate.net
| Technique | Measurement | Thermodynamic Parameters Determined |
| Isothermal Titration Calorimetry (ITC) | Heat change upon titration. | Critical Micelle Concentration (CMC), Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG), Aggregation Number. nih.gov |
| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature. | Phase Transition Temperature (Tm), Enthalpy of Transition (ΔH). nih.govcore.ac.uk |
Exploration of L Valine, N 1 Oxooctadecyl in Advanced Materials and Chemical Systems Non Clinical Applications
Utilization as Building Blocks for Bio-inspired and Self-Assembled Materials
The dual nature of L-Valine, N-(1-oxooctadecyl)-, featuring a hydrophilic amino acid head group and a long hydrophobic tail, makes it an ideal candidate for creating self-assembled materials. These materials mimic biological structures and offer a wide range of functionalities. The self-assembly process is primarily driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. d-nb.infonih.govnih.govresearchgate.net
Functional Biomaterials and Hydrogels
L-Valine, N-(1-oxooctadecyl)- and similar N-acyl amino acids have demonstrated the ability to form fibrous networks that can entrap large amounts of water, leading to the formation of hydrogels. researchgate.netnih.gov These hydrogels are of significant interest as functional biomaterials due to their potential for applications in tissue engineering and controlled-release systems.
The gelation process is influenced by factors such as pH and temperature. For instance, studies on related acetylated valine derivatives have shown that a decrease in pH can trigger hydrogel formation. mdpi.com The resulting hydrogels can exhibit shear-thinning properties, meaning they become less viscous under shear stress, which is a desirable characteristic for injectable biomaterials. The mechanical properties of these hydrogels, such as their stiffness, can be tuned by altering the concentration of the gelator and the pH. drexel.edu
Research on acrylic hydrogels containing L-valine residues has demonstrated their potential as platforms for the controlled release of therapeutic agents. nih.gov The incorporation of the L-valine moiety can influence the loading and release kinetics of entrapped molecules. While specific studies on hydrogels made purely from L-Valine, N-(1-oxooctadecyl)- are limited, the behavior of analogous systems suggests its strong potential in this area.
Table 1: Factors Influencing Hydrogel Formation and Properties of N-Acyl Amino Acids
| Factor | Influence on Hydrogel Properties | Research Findings |
| pH | Can trigger gel formation and affect gel strength. | Acetyl-L-valine acts as a pH modifier to induce hydrogelation. mdpi.com |
| Concentration | Affects the stiffness and mechanical strength of the hydrogel. | Gel strength can be optimized by altering peptide concentration. drexel.edu |
| Temperature | Can influence the stability of the hydrogel network. | Not explicitly detailed in the provided search results. |
| Molecular Structure | The amino acid and fatty acid components dictate self-assembly. | The hydrophobic packing of valine residues contributes to hydrogel formation. nih.gov |
Rational Design of Nanocarriers (Emphasizing Physicochemical Properties and Encapsulation Capabilities)
The self-assembling nature of L-Valine, N-(1-oxooctadecyl)- allows for the rational design of nanocarriers, such as micelles and nanoparticles, for the encapsulation and delivery of active molecules. mdpi.com The physicochemical properties of these nanocarriers are critical for their performance and can be tailored by modifying the molecular structure of the building blocks. nih.govnih.govscispace.com
The long octadecyl chain of L-Valine, N-(1-oxooctadecyl)- forms a hydrophobic core in the nanocarrier, which is suitable for encapsulating lipophilic substances. The hydrophilic L-valine head group forms the outer shell, providing stability in aqueous environments. The size, surface charge, and encapsulation efficiency of these nanocarriers are key parameters that influence their interaction with biological systems and their drug-loading capacity. mdpi.commdpi.com
While specific data on the encapsulation capabilities of nanocarriers derived solely from L-Valine, N-(1-oxooctadecyl)- is not extensively available in the provided search results, the principles of drug delivery using lipid-based and polymeric nanocarriers are well-established. mdpi.commdpi.com The critical micelle concentration (CMC) is a key parameter for surfactant-like molecules, indicating the concentration at which self-assembly into micelles occurs. The CMC for sodium salts of N-stearoyl amino acids, including those with aromatic residues, has been found to be in the low millimolar range, suggesting efficient self-assembly.
Table 2: Key Physicochemical Properties of Nanocarriers
| Property | Description | Importance in Encapsulation |
| Size | The diameter of the nanocarrier. | Influences biodistribution and cellular uptake. mdpi.com |
| Surface Charge (Zeta Potential) | The electrical potential at the particle surface. | Affects stability and interaction with biological membranes. nih.gov |
| Encapsulation Efficiency | The percentage of active ingredient successfully entrapped. | Determines the loading capacity of the nanocarrier. mdpi.com |
| Hydrophobicity/Hydrophilicity | The balance between water-loving and water-fearing properties. | Dictates the type of molecules that can be encapsulated. mdpi.com |
Interfacial Phenomena and Emulsion Stabilization Mechanisms
As an amphiphilic molecule, L-Valine, N-(1-oxooctadecyl)- is expected to exhibit significant activity at interfaces, such as oil-water interfaces. This property is crucial for the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another. crimsonpublishers.com The molecule can adsorb at the interface, reducing the interfacial tension and creating a protective layer around the dispersed droplets, thereby preventing their coalescence. researchgate.neturi.edu
The effectiveness of an emulsifier depends on its ability to form a stable interfacial film with appropriate viscoelastic properties. While direct studies on the interfacial properties of L-Valine, N-(1-oxooctadecyl)- are not detailed in the provided results, research on other natural emulsifiers like gum arabic and sugar beet pectin (B1162225) highlights the importance of the interfacial layer's elasticity in long-term emulsion stability. nih.gov The balance between the hydrophilic L-valine head and the lipophilic stearoyl tail will govern its emulsifying efficiency and the type of emulsion formed (oil-in-water or water-in-oil).
Development of Artificial Membrane Systems and Protocell Models
The self-assembly of amphiphilic molecules into closed, bilayer structures, known as vesicles or liposomes, is a fundamental concept in the development of artificial membrane systems and protocell models. mdpi.comunsw.edu.au These structures serve as simple mimics of biological cell membranes and are instrumental in studying membrane functions and in constructing primitive cell-like entities. nih.govnih.govuniversitypressscholarship.com
Fatty acids and their derivatives are considered plausible components of prebiotic membranes. While much of the research in this area has focused on single-chain fatty acids, the incorporation of an amino acid head group, as in L-Valine, N-(1-oxooctadecyl)-, could introduce novel properties to these artificial membranes. The hydrogen-bonding capabilities of the amino acid moiety could lead to more stable and organized membrane structures. These artificial vesicles can encapsulate aqueous solutions, providing a micro-compartmentalized environment for chemical reactions, a key feature of protocells. mdpi.com The study of these systems offers insights into the origin of life and opens avenues for the creation of synthetic cells with tailored functionalities. nih.govnih.gov
Future Research Directions and Translational Potential in Chemical Science
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The industrial production of N-acyl amino acids has traditionally relied on methods like the Schotten-Baumann reaction. researchgate.netnih.gov This process typically involves the use of fatty acyl chlorides, which are often derived from environmentally harmful halogenating agents, and can generate salt by-products that complicate purification. nih.govuni-duesseldorf.de The drive towards green chemistry is fueling the development of more efficient and sustainable synthetic alternatives.
Future research will likely focus on several key areas:
Direct Amidation and Condensation: Investigating catalyst systems for the direct dehydration condensation of stearic acid and L-valine at lower temperatures could significantly improve the atom economy and reduce energy consumption. researchgate.net While high temperatures (above 170°C) can achieve high conversion rates, they can also lead to side reactions affecting product purity. researchgate.net
Alternative Activation Methods: Moving beyond acyl chlorides, research into the use of fatty acid anhydrides, activated esters, or in situ activation methods can circumvent the need for harsh halogenating agents. researchgate.net
Solvent-Free and Aqueous Media Reactions: Designing synthetic routes that operate in water or without any solvent would drastically improve the environmental profile of N-Stearoyl-L-valine production. nih.gov
The table below summarizes various chemical synthesis methods for N-acyl amino acids, highlighting the shift towards more sustainable practices.
| Synthesis Method | Reactants | Key Features & Drawbacks | Sustainability Aspect |
| Schotten-Baumann Condensation | Fatty Acyl Chloride, Amino Acid | Widely used in industry; high yield. researchgate.net Generates chloride by-products; uses hazardous acyl chlorides. nih.govuni-duesseldorf.de | Low sustainability due to harsh reagents and by-products. |
| Direct Dehydration Condensation | Fatty Acid, Amino Acid Salt | High temperature process (>170°C). researchgate.net Can achieve >95% conversion but risks side reactions. researchgate.net | Moderate; avoids acyl chlorides but is energy-intensive. |
| Fatty Acid Methyl Ester Amidation | Fatty Acid Methyl Ester, Amino Acid | Can achieve high yields (60-93% for various N-AAAs). researchgate.net Requires a catalyst like sodium methoxide. | Improved sustainability by using readily available esters. |
| Fatty Acid Anhydride Amidation | Fatty Acid Anhydride, Amino Acid | A potential alternative to acyl chlorides for activating the fatty acid. researchgate.net | Higher sustainability by avoiding chlorinated reagents. |
Rational Engineering of Enzyme Systems for Tailored N-Acylation and Biotransformation
Enzymatic synthesis represents a powerful, green alternative to traditional chemical methods for producing N-Stearoyl-L-valine. Biocatalysis offers high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netnih.gov The primary enzymes of interest are hydrolases—such as lipases, proteases, and aminoacylases—used in reverse (synthesis) mode. nih.govd-nb.info
Rational engineering of these enzymes is a key future direction to optimize them for industrial-scale production. This involves:
Improving Substrate Specificity: While enzymes like aminoacylases from Streptomyces ambofaciens can acylate a broad range of amino acids, including valine, their efficiency varies. nih.govresearchgate.net Site-directed mutagenesis and directed evolution can be used to modify the enzyme's active site to preferentially accept L-valine and long-chain fatty acids like stearic acid.
Enhancing Catalytic Activity and Stability: The catalytic rate of enzymes can be a limiting factor. Engineering efforts can focus on increasing the turnover number (kcat) and improving stability under process conditions (e.g., in the presence of organic co-solvents like glycerol). scispace.com For instance, the addition of cobalt ions was found to increase the reaction rate of S. ambofaciens aminoacylases more than six-fold. nih.gov
Overcoming Inhibition: Substrate or product inhibition can limit reaction yields. The lauric acid was shown to have an inhibitory effect (Ki of 70 mM) on α-lauroyl-lysine synthesis. nih.gov Rational design can be employed to alter allosteric sites or product binding pockets to mitigate these inhibitory effects.
The table below details enzymes studied for N-acyl amino acid synthesis, indicating their potential for producing N-Stearoyl-L-valine.
| Enzyme Class | Source Example | Substrates Catalyzed | Key Research Findings & Potential |
| Aminoacylase (B1246476) | Pig Kidney Acylase I | Catalyzes synthesis from various amino acids (including methionine, glutamic acid) and fatty acids (C12-C16). scispace.comresearchgate.net | High potential; effectively catalyzes N-acylation in glycerol-water systems, achieving high conversion (e.g., 82% for N-lauroyl-L-arginine). scispace.com Valine is a viable substrate. rsc.org |
| Aminoacylase | Streptomyces ambofaciens | Preferentially acylates lysine (B10760008), arginine, leucine, methionine, phenylalanine, and valine. nih.govresearchgate.net | Excellent potential; demonstrates broad substrate scope in aqueous media, providing a green alternative to chemical methods. nih.gov |
| Lipase (B570770) | Rhizomucor sp. | Used for N-acyl glycine (B1666218) synthesis. d-nb.info | Moderate potential; lipases can suffer from limited substrate scope for bulkier amino acids, but genetic modification can improve performance. d-nb.info |
| PM20D1 | Mammalian enzyme | Catalyzes bidirectional condensation and hydrolysis of various N-AAAs. hmdb.ca | A target for understanding biological synthesis; its synthetic utility in vitro is an area for exploration. hmdb.caelifesciences.org |
De Novo Design of N-Acylated L-Valine Architectures for Tunable Supramolecular Functions
N-Stearoyl-L-valine is an amphiphilic molecule capable of self-assembly into ordered supramolecular structures, such as hydrogels and organogels. wiley.comnih.gov This behavior is driven by a combination of non-covalent interactions, including hydrogen bonding between the amide and carboxyl groups and van der Waals forces among the long stearoyl chains. wiley.com De novo design involves creating novel molecular architectures based on the N-Stearoyl-L-valine scaffold to achieve precisely controlled, or "tunable," material properties.
Future research in this area will explore:
Systematic Structural Modification: The gelation properties and resulting nanostructures are highly sensitive to molecular architecture. Systematic variations of the N-acyl chain length, the amino acid headgroup, and terminal functional groups can fine-tune the self-assembly process. rsc.orgresearchgate.net For example, studies on related N-acyl amino acids show that morphology can shift from vesicles to helical fibers based on acyl chain length and pH. wiley.com
Isomeric and Chiral Control: The chirality of L-valine influences the helicity of the resulting self-assembled fibers. wiley.com Designing systems with isomeric gelators or mixtures of L- and D-enantiomers could lead to complex and functionally unique nanostructures.
Responsive Materials: Incorporating stimuli-responsive moieties into the N-Stearoyl-L-valine architecture could create "smart" materials. For instance, adding a pH-sensitive group could allow for controlled gelation or disassembly in response to pH changes, a property demonstrated in related cross-linked valine-containing hydrogels. researchgate.net
The following table illustrates how molecular design influences the self-assembly of N-acyl amino acid-based gelators.
| Structural Modification | Example System | Effect on Supramolecular Assembly | Resulting Function/Property |
| Varying N-Acyl Chain Length | N-n-acyl-(L)Val-X(OBn) | Systematic increase in hydrophobicity affects gelation behavior and thermal stability of the gel. rsc.org | Tunable gel melting points and network structure. |
| Modifying Amino Acid Linker | Oleoyl-D-glucamine with Glycine vs. β-alanine linker | A more rigid linker (glycine) can lead to stiffer hydrogels compared to a more flexible one. rsc.org | Enhanced mechanical properties of the resulting gel. |
| Changing Terminal Groups | N-stearoyl-L-glutamic acid vs. its diethyl ester | Blocking the terminal carboxyl groups via esterification alters the hydrogen bonding network, affecting gelation ability. sioc-journal.cn | Control over gel formation in different solvents (hydrogel vs. organogel). |
| Introducing Unsaturation | Oleoyl (B10858665) (C18:1) vs. Stearoyl (C18:0) group | The kink in the unsaturated oleoyl chain can disrupt packing but also increase hydrophobicity, facilitating gelation. rsc.org | Creation of thixotropic (shear-thinning) and stiff hydrogels. |
Integrated Computational and Experimental Paradigms in Derivative Design and Characterization
The design and optimization of novel N-Stearoyl-L-valine derivatives can be accelerated by integrating computational modeling with experimental validation. This synergistic approach allows for the rational design of molecules with desired properties, reducing the time and cost associated with trial-and-error synthesis and testing. semanticscholar.orgtandfonline.com
The integrated paradigm involves:
In Silico Design and Screening: Computational tools are used to design virtual libraries of N-Stearoyl-L-valine derivatives. researchgate.net Molecular docking can predict binding affinities to target proteins, while molecular dynamics (MD) simulations can model the self-assembly process and predict the stability of resulting nanostructures. semanticscholar.orgbakerlab.org Quantum mechanics (QM) calculations can elucidate reaction mechanisms and transition states for synthesis. bakerlab.org
Targeted Synthesis: The most promising candidates identified through computational screening are then synthesized in the laboratory. This targeted approach focuses resources on molecules with the highest probability of success. semanticscholar.org
Experimental Characterization: The synthesized compounds and their self-assembled structures are thoroughly characterized using a suite of analytical techniques. These include NMR and FT-IR for structural verification, TEM and SEM for visualizing nanostructures, and XRD for analyzing molecular packing. nih.gov
Iterative Refinement: Experimental results are used to validate and refine the computational models. tandfonline.com This feedback loop improves the predictive power of the models for the next round of design, creating a powerful cycle of design, synthesis, and characterization. This approach has been successfully used to predict the activity of other N-acyl derivatives. semanticscholar.org
Emerging Applications in Chemically Defined Systems (e.g., Synthetic Biology, Self-Replicating Systems)
The unique properties of N-Stearoyl-L-valine position it as a valuable building block for advanced applications in synthetic biology and systems chemistry, particularly in the context of the origins of life.
Synthetic Biology: N-acyl amino acids are structurally related to N-acyl-homoserine lactones, which are quorum-sensing molecules used by bacteria for cell-to-cell communication. elifesciences.org This structural analogy suggests that engineered N-acyl valine derivatives could be designed to:
Create artificial signaling circuits in synthetic organisms.
Act as antagonists to disrupt bacterial communication.
Serve as building blocks in engineered metabolic pathways for the microbial production of novel bioactive lipids. longlabstanford.org
Self-Replicating Systems: The self-assembly of amphiphiles into compartments like micelles and vesicles is considered a critical step in the emergence of life (protocells). biorxiv.org N-Stearoyl-L-valine and its derivatives are ideal candidates for studying prebiotic self-organization. Future research could explore:
The spontaneous formation of N-Stearoyl-L-valine from simpler lipid and amino acid precursors under prebiotic conditions, such as wet-dry cycles. biorxiv.org
The role of N-acyl amino acid-based assemblies as scaffolds that catalyze the formation of their own building blocks, a hallmark of self-replication. nih.govnih.gov
The development of chimeric replicators where N-acyl amino acids are part of a larger self-replicating molecular system, potentially involving RNA and peptides, aligning with the RNA-peptide coevolution hypothesis. nih.govuchicago.edu Recent studies have shown the emergence of self-replicating molecules from networks where amino acids and nucleobases coexist. nih.gov
Q & A
Q. What are the established synthetic routes for preparing L-Valine, N-(1-oxooctadecyl)-, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves acylation of L-valine with stearoyl chloride (1-oxooctadecanoyl chloride) under basic conditions. Key steps include:
- Coupling Reagents : Use of carbodiimides (e.g., EDCl) with activating agents like HOBt to facilitate amide bond formation .
- Solvent Systems : Anhydrous dichloromethane or DMF to prevent hydrolysis of the acyl chloride.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product.
- Yield Optimization : Strict temperature control (0–5°C during acylation) and stoichiometric excess of stearoyl chloride (1.2–1.5 equiv.) improve yields to ~70–85% .
Q. Which spectroscopic techniques are most effective for characterizing L-Valine, N-(1-oxooctadecyl)-, and what spectral markers should researchers prioritize?
Methodological Answer:
Q. What experimental protocols are recommended for studying the solubility of L-Valine, N-(1-oxooctadecyl)- in aqueous and organic solvents?
Methodological Answer:
- pH-Dependent Solubility : Use buffered solutions (pH 2–12) with UV-Vis spectrophotometry to measure solubility. For example, solubility in water increases at alkaline pH (>9) due to deprotonation of the carboxylate group .
- Organic Solvents : Test solubility in ethanol, DMSO, and chloroform via gravimetric analysis. The compound is sparingly soluble in polar solvents (<5 mg/mL at 25°C) but highly soluble in chloroform (>50 mg/mL) .
Q. What are the recommended protocols for handling and storing L-Valine, N-(1-oxooctadecyl)- to ensure stability in laboratory settings?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation and hydrolysis.
- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, as UV degradation of the stearoyl chain can occur .
- Stability Testing : Monitor purity via HPLC every 3 months; degradation products (e.g., free valine or stearic acid) indicate compromised stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported mass spectral data for L-Valine, N-(1-oxooctadecyl)- derivatives across different studies?
Methodological Answer:
- Instrument Calibration : Use internal standards (e.g., perfluorotributylamine) to calibrate mass spectrometers and ensure reproducibility .
- Ionization Method Comparison : Compare ESI (soft ionization for intact molecular ions) vs. EI (harsher, for fragmentation patterns). Discrepancies often arise from differing ionization efficiencies .
- Collision-Induced Dissociation (CID) : Optimize collision energy (e.g., 20–30 eV) to standardize fragmentation pathways for comparative analysis .
Q. What in silico strategies are recommended for predicting the interaction of L-Valine, N-(1-oxooctadecyl)- with lipid bilayers or protein targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to model insertion into lipid bilayers. The stearoyl chain shows preferential alignment with lipid tails, while the valine headgroup interacts with polar regions .
- Docking Studies (AutoDock Vina) : Screen against enzymes like fatty acid amide hydrolase (FAAH) to predict binding affinities. Key interactions include hydrogen bonds with the amide group and hydrophobic contacts with the stearoyl chain .
Q. How does the acyl chain length (e.g., C18 in N-(1-oxooctadecyl)) affect the self-assembly properties of L-Valine derivatives in aqueous solutions?
Methodological Answer:
- Critical Micelle Concentration (CMC) : Measure via surface tension assays. Longer chains (C18) lower CMC (e.g., ~0.1 mM) compared to shorter analogs (C12: ~1 mM) due to enhanced hydrophobicity .
- Micelle Morphology : Use dynamic light scattering (DLS) and cryo-TEM to characterize micelle size (50–100 nm for C18) and shape (spherical vs. rod-like) .
Q. What metabolic engineering approaches have been explored to biosynthesize L-Valine derivatives like N-(1-oxooctadecyl)-valine in microbial systems?
Methodological Answer:
- Heterologous Expression : Engineer Corynebacterium glutamicum to express acyltransferases (e.g., aarO from Mycobacteria) for in vivo acylation of valine .
- Fed-Batch Fermentation : Optimize carbon/nitrogen ratios and dissolved oxygen levels to maximize titers. Model-discriminating experimental designs (e.g., DOE) can identify critical parameters .
Q. How can researchers design experiments to investigate the enzymatic hydrolysis of L-Valine, N-(1-oxooctadecyl)- in biological systems?
Methodological Answer:
- Enzyme Screening : Test hydrolases (e.g., peptidases, lipases) under physiological conditions (pH 7.4, 37°C). Use LC-MS to quantify hydrolysis products (valine and stearic acid) .
- Kinetic Studies : Fit data to Michaelis-Menten models to determine Kₘ and Vₘₐₓ. Porcine liver esterase shows higher activity (Kₘ ~0.5 mM) than trypsin .
Q. What comparative analytical approaches validate the purity of L-Valine, N-(1-oxooctadecyl)- when synthesizing peptide conjugates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
